endo-BCN-PEG4-acid
Overview
Description
“endo-BCN-PEG4-acid” is a click chemistry reagent with a BCN group and a terminal carboxylic acid (CO2H) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of “endo-BCN-PEG4-acid” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules . It can also be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular formula of “endo-BCN-PEG4-acid” is C22H35NO8 . Its molecular weight is 441.5 g/mol . The InChI is 1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) .Chemical Reactions Analysis
The terminal carboxylic acid of “endo-BCN-PEG4-acid” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules .Physical And Chemical Properties Analysis
The molecular weight of “endo-BCN-PEG4-acid” is 441.5 g/mol . Its molecular formula is C22H35NO8 . The exact mass is 441.23626707 g/mol and the monoisotopic mass is also 441.23626707 g/mol . The compound has a topological polar surface area of 113 Ų .Scientific Research Applications
Click Chemistry Reagent
“endo-BCN-PEG4-acid” is a click chemistry reagent . The BCN group can react with azide-tagged compounds or biomolecules . This makes it useful in a variety of research applications where selective reactions are needed.
Formation of Stable Amide Bonds
The terminal carboxylic acid of “endo-BCN-PEG4-acid” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property is beneficial in peptide synthesis and other fields where amide bond formation is required.
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in “endo-BCN-PEG4-acid” increases solubility in aqueous media . This is particularly useful in drug delivery systems where solubility can be a limiting factor.
PROTAC Linker
“endo-BCN-PEG4-acid” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Protein Labeling
“endo-BCN-PEG4-acid” can be used for protein labeling . PFP esters have similar applications as the NHS esters, but are more stable in aqueous solution . They can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Bioconjugation
The BCN group in “endo-BCN-PEG4-acid” can react with azide-tagged biomolecules . This property is used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Mechanism of Action
Target of Action
endo-BCN-PEG4-acid is a click chemistry reagent . It primarily targets primary amine groups and azide-tagged compounds or biomolecules . The primary amine groups are reactive with the terminal carboxylic acid of the compound in the presence of activators .
Mode of Action
The terminal carboxylic acid of endo-BCN-PEG4-acid reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group of the compound can react with azide-tagged compounds or biomolecules .
Biochemical Pathways
endo-BCN-PEG4-acid is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in endo-BCN-PEG4-acid increases its solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of endo-BCN-PEG4-acid’s action is the formation of a stable amide bond with primary amine groups . Additionally, its BCN group can react with azide-tagged compounds or biomolecules . In the context of PROTACs, this leads to the selective degradation of target proteins .
Action Environment
The action of endo-BCN-PEG4-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups and azide-tagged compounds or biomolecules is necessary for its action . Additionally, the presence of activators such as EDC or HATU is required for the reaction with primary amine groups . .
Future Directions
“endo-BCN-PEG4-acid” is a research-grade reagent . It is used in the synthesis of PROTACs , which are a promising new class of drugs that could potentially be used to treat a wide range of diseases. As a PEG-based PROTAC linker, “endo-BCN-PEG4-acid” could play a crucial role in the development of these new drugs .
properties
IUPAC Name |
3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPSTLKSTPBGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG4-acid | |
CAS RN |
1421932-54-8 | |
Record name | exo-BCN-PEG4-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.